

# CX-2029: A Technical Guide to a Conditionally Activated Antibody-Drug Conjugate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MA-2029

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## Harnessing the Tumor Microenvironment to Target CD71

CX-2029, also known as ABBV-2029, is a first-in-class Probody-drug conjugate (PDC) targeting the transferrin receptor 1 (CD71).<sup>[1][2][3]</sup> This in-depth guide details the discovery, mechanism of action, and clinical development of CX-2029, a therapeutic designed to overcome the challenge of targeting antigens highly expressed on both cancerous and normal tissues.<sup>[1][4]</sup>

## The Challenge of Targeting CD71

CD71, the transferrin receptor 1, is a transmembrane glycoprotein crucial for cellular iron uptake and is highly expressed in a wide array of solid and hematologic malignancies.<sup>[2][5][6]</sup> Its rapid internalization and recycling to the cell surface make it an attractive target for antibody-drug conjugates (ADCs).<sup>[7]</sup> However, the ubiquitous expression of CD71 on healthy, rapidly dividing cells has historically rendered it an "undruggable" target for conventional ADCs due to the risk of severe on-target, off-tumor toxicities.<sup>[1][6][7]</sup>

## The Probody Therapeutic Platform: A Novel Solution

To address this challenge, CX-2029 was developed using the Probody therapeutic platform.<sup>[8]</sup> Probody therapeutics are conditionally activated ADCs designed to remain inactive in systemic circulation and become activated specifically within the tumor microenvironment (TME).<sup>[4][8]</sup> This is achieved by incorporating a masking peptide that blocks the antigen-binding site of the

antibody.[9][10] The mask is connected via a protease-cleavable linker, which is designed to be severed by proteases that are dysregulated and highly active in the TME.[1][9]

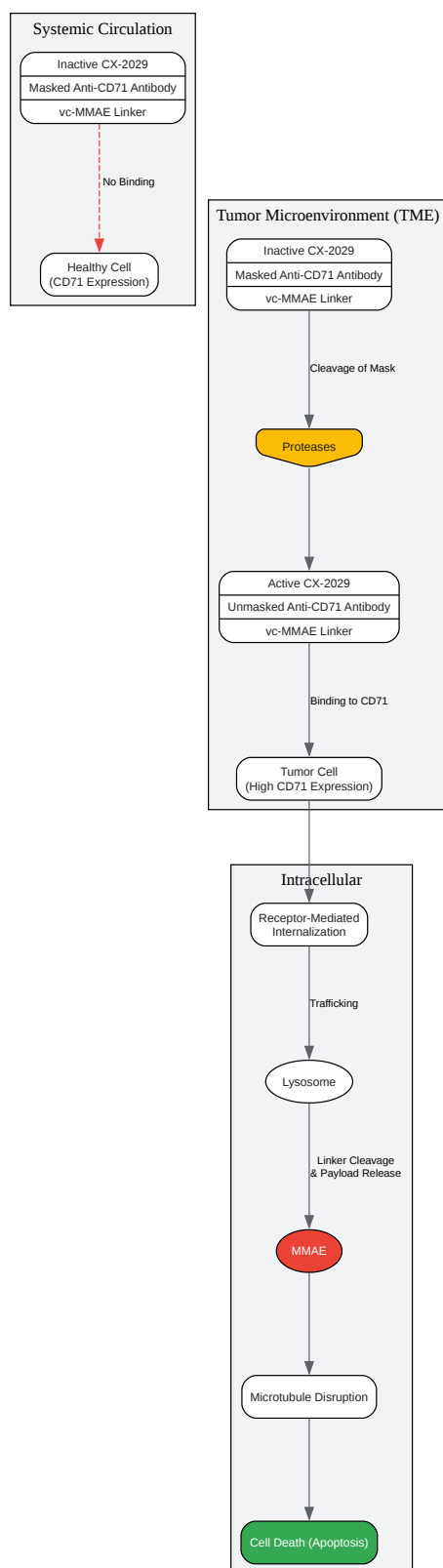
## CX-2029: Molecular Design and Mechanism of Action

CX-2029 is a humanized monoclonal IgG1 antibody targeting CD71, conjugated to the potent microtubule-inhibiting agent monomethyl auristatin E (MMAE) via a valine-citrulline (vc) protease-cleavable linker.[1][11] The drug-to-antibody ratio (DAR) is approximately 2.[11][12]

The mechanism of action of CX-2029 involves a multi-step process:

- **Systemic Inactivity:** In circulation, the masking peptide of CX-2029 prevents it from binding to CD71 on healthy cells.[9]
- **Tumor Microenvironment Activation:** Upon extravasation into the TME, tumor-associated proteases, such as matriptase, cleave the linker, releasing the masking peptide.[9][11]
- **Target Binding and Internalization:** The now-activated anti-CD71 ADC binds to CD71 on the surface of tumor cells and is internalized via receptor-mediated endocytosis.[1][9]
- **Payload Release and Cytotoxicity:** Inside the lysosome of the cancer cell, the vc-linker is cleaved, releasing the MMAE payload.[1][9] MMAE then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Below is a diagram illustrating the activation and mechanism of action of CX-2029.



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CX-2029 Mechanism of Action.

## Preclinical Development

### In Vitro Studies

In vitro studies demonstrated that the masking of CX-2029 significantly reduces its binding affinity to CD71. Compared to the protease-activated, unmasked form, the masked Probody-drug conjugate showed a greater than 50-fold reduction in binding to CD71-expressing cells.

[\[11\]](#)[\[13\]](#)

### In Vivo Efficacy in Patient-Derived Xenograft (PDX)

#### Models

The anti-tumor activity of CX-2029 was evaluated in a broad range of patient-derived xenograft (PDX) models. Potent tumor growth inhibition, including stasis or regression, was observed in over 80% of the tested PDX models (28 out of 34) at doses of 3 or 6 mg/kg.[\[11\]](#)[\[13\]](#) These models represented various cancer indications, including pancreatic, diffuse large B-cell lymphoma (DLBCL), breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[\[11\]](#)

Tumor Indication	Dose (mg/kg)	Outcome
Pancreatic	3 or 6	Significant Tumor Growth Inhibition
DLBCL	3 or 6	Significant Tumor Growth Inhibition
Breast	3 or 6	Significant Tumor Growth Inhibition
Gastric	3 or 6	Significant Tumor Growth Inhibition
Esophageal	3 or 6	Significant Tumor Growth Inhibition
NSCLC	3 or 6	Significant Tumor Growth Inhibition
HNSCC	3 or 6	Significant Tumor Growth Inhibition

Table 1: Preclinical Efficacy of CX-2029 in PDX Models[11]

## Preclinical Safety and Tolerability in Cynomolgus Monkeys

Toxicology studies in cynomolgus monkeys, whose CD71 is cross-reactive with CX-2029, demonstrated a significantly improved safety profile compared to a conventional anti-CD71 ADC.[1][7] CX-2029 was tolerated at doses up to 6 mg/kg, whereas the unmasked ADC was lethal at 2.0 mg/kg due to neutropenic sepsis.[5] This represents a 10-fold improvement in tolerability.[4][13] Pharmacokinetic analysis in monkeys revealed that CX-2029 remained mostly masked (>80%) in circulation.[4][11]

Compound	Tolerated Dose in Cynomolgus Monkeys
CX-2029 (Probody ADC)	Up to 6 mg/kg
Conventional Anti-CD71 ADC	0.6 mg/kg (lethal at 2.0 mg/kg)

Table 2: Comparative Tolerability in Cynomolgus Monkeys[5][7]

## Clinical Development: The PROCLAIM-CX-2029 Study

The first-in-human, open-label, multicenter Phase 1/2 study, PROCLAIM-CX-2029 (NCT03543813), was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of CX-2029 in patients with advanced solid tumors.[1][5]

### Phase 1 Dose-Escalation Study

The dose-escalation phase of the study enrolled 45 patients with advanced solid tumors who received CX-2029 intravenously every 3 weeks at doses ranging from 0.1 to 5 mg/kg.[1][2]

#### Key Findings:

- **Maximum Tolerated Dose (MTD):** The MTD was not reached at 4 mg/kg, but dose-limiting toxicities (DLTs) were observed at 5 mg/kg (febrile neutropenia and pancytopenia) and subsequently at 4 mg/kg upon cohort expansion (infusion-related reaction and neutropenia/anemia).[7][14]
- **Recommended Phase 2 Dose (RP2D):** 3 mg/kg administered every 3 weeks was established as the RP2D.[2][14]
- **Safety Profile:** The most common treatment-related adverse events were anemia and neutropenia, which are known toxicities associated with the MMAE payload.[2][15]
- **Preliminary Efficacy:** Encouraging signs of clinical activity were observed, particularly in patients with squamous histologies. Confirmed partial responses were reported in patients with squamous non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).[1][2]

Dose Level (mg/kg)	Number of Patients	Dose-Limiting Toxicities (DLTs)
0.1 - 4	39	No DLTs in initial escalation
4 (expansion)	6	2 DLTs (infusion-related reaction, neutropenia/anemia)
5	4	2 DLTs (febrile neutropenia, pancytopenia)

Table 3: Dose-Limiting Toxicities in the Phase 1 Study[1][7][14]

## Phase 2 Expansion Study

The Phase 2 portion of the study is evaluating CX-2029 monotherapy at the RP2D of 3 mg/kg in specific patient cohorts, including squamous NSCLC, HNSCC, esophageal and gastroesophageal junction cancers, and diffuse large B-cell lymphoma.[2][5]

Preliminary Results (as of October 2021):

- Squamous NSCLC: In 16 efficacy-evaluable patients, the objective response rate (ORR) was trending towards the target of 20%. The disease control rate (DCR) was 87.5%.[16]
- HNSCC: In 25 efficacy-evaluable patients, there was one confirmed partial response (ORR 4.0%) and a DCR of 56.0%.[16]
- Safety: No new safety signals were observed. The most common treatment-related adverse events were anemia (78.8%) and infusion-related reactions (69.2%).[16]

Tumor Type	Efficacy-Evaluable Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Squamous NSCLC	16	Trending towards 20%	87.5%
HNSCC	25	4.0%	56.0%

Table 4: Preliminary Efficacy from the Phase 2 Expansion Study[16]

## Experimental Protocols

### Preclinical In Vivo Efficacy Studies

- Animal Models: Patient-derived xenograft (PDX) mouse models were utilized, representing a variety of human tumor types.[11]
- Treatment: Animals with established tumors were randomized and treated with either vehicle control or CX-2029 at doses of 3 or 6 mg/kg.[11]
- Administration: CX-2029 was administered on days 0 and 7.[11]
- Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.[11]

### Preclinical Toxicology Studies

- Animal Model: Cynomolgus monkeys were used due to the cross-reactivity of CX-2029 with their CD71.[1][7]
- Dosing: Ascending doses of CX-2029 were administered intravenously.[17]
- Monitoring: Animals were monitored for clinical signs of toxicity, and blood samples were collected for pharmacokinetic and hematologic analysis.[11][17]

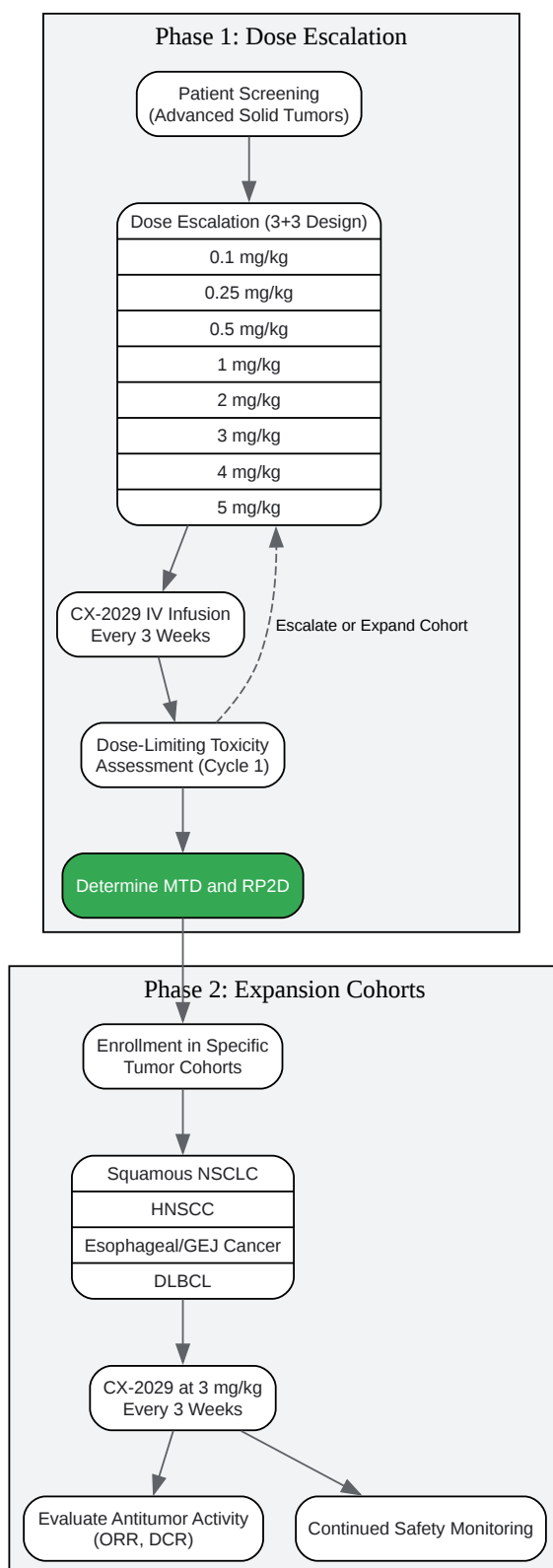
### Phase 1 Clinical Trial (PROCLAIM-CX-2029)

- Study Design: An open-label, multicenter, 3+3 dose-escalation design was employed.[1]
- Patient Population: Adult patients with metastatic or locally advanced unresectable solid tumors with no approved life-prolonging treatment options were enrolled.[1][7]
- Treatment: CX-2029 was administered as an intravenous infusion every 3 weeks.[1]
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]



- Assessments: Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity (per RECIST v1.1) were evaluated.[\[5\]](#)

Below is a diagram of the clinical trial workflow.



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PROCLAIM-CX-2029 Clinical Trial Workflow.

## Conclusion

The discovery and development of CX-2029 represent a significant advancement in the field of antibody-drug conjugates. By leveraging the Probody therapeutic platform, CX-2029 has demonstrated the potential to create a therapeutic window for targeting CD71, a previously intractable yet highly attractive cancer antigen.[1][7] Preclinical studies established a strong rationale for its clinical investigation, demonstrating potent anti-tumor activity and a favorable safety profile compared to a conventional ADC.[4][11] The ongoing Phase 1/2 clinical trial has established a recommended Phase 2 dose and has shown encouraging preliminary signs of efficacy, particularly in patients with squamous NSCLC and HNSCC.[2] Further clinical development is underway to fully elucidate the therapeutic potential of CX-2029 in various malignancies.[2]

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- To cite this document: BenchChem. [CX-2029: A Technical Guide to a Conditionally Activated Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605798#discovery-and-development-of-cx-2029]

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